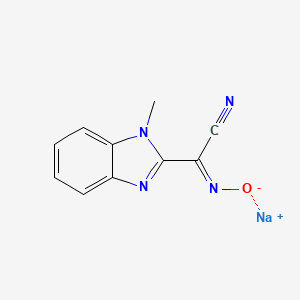
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is a complex organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzimidazole ring, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and certain cancers.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 1-methyl-2-formylbenzimidazole
- 1-methylbenzimidazole-2-carbaldehyde
- 1-methylbenzimidazole-2-carboxaldehyde
Comparison: Sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H7N4NaO |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
sodium;(2E)-1-methyl-N-oxidobenzimidazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C10H8N4O.Na/c1-14-9-5-3-2-4-7(9)12-10(14)8(6-11)13-15;/h2-5,15H,1H3;/q;+1/p-1/b13-8+; |
InChIキー |
ZTQVFYXGCKRDOH-FNXZNAJJSA-M |
異性体SMILES |
CN1C2=CC=CC=C2N=C1/C(=N/[O-])/C#N.[Na+] |
正規SMILES |
CN1C2=CC=CC=C2N=C1C(=N[O-])C#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

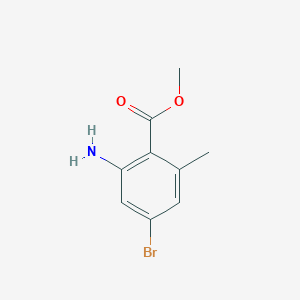
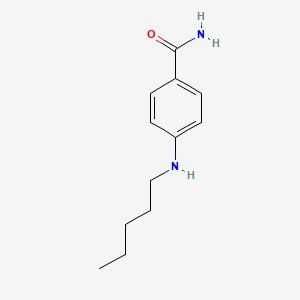

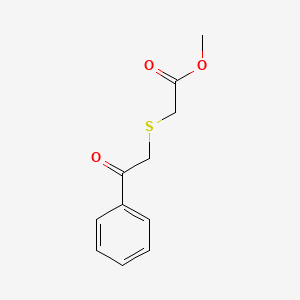
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13652797.png)
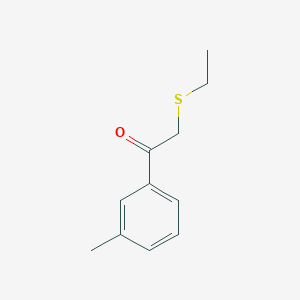
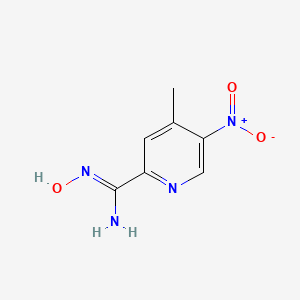
![N-[3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B13652812.png)
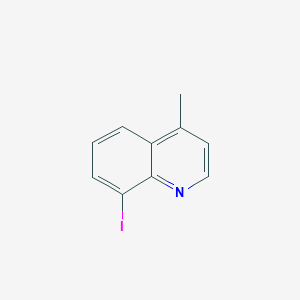
![(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine](/img/structure/B13652816.png)
